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molecular formula C28H28N2O2 B3179834 Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate CAS No. 887276-82-6

Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate

Cat. No. B3179834
M. Wt: 424.5 g/mol
InChI Key: ZCJWUALROCNBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248765B1

Procedure details

The above ester (7.5 g; 18.3 mmol), dissolved in freshly distilled THF (75 ml), is added dropwise to a solution of 0.8 g of lithium aluminium hydride (21 mmol) in freshly distilled THF (45 ml) in the cold and with stirring. Stirring is continued at room temperature for 12 hours, and the lithium aluminium hydride is then decomposed by adding saturated sodium sulphate solution dropwise. The resulting complex is filtered off, and the THF is dried over magnesium sulphate, giving an oil which is reduced in ethyl acetate to give 1-(triphenylmethyl)-4-(3-hydroxypropyl)-1H-imidazole in the form of a white powder (5.8 g; 87%); m.p.: 130° C.
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[N:8]2[CH:12]=[C:11](CCCC(OCC)=O)[N:10]=[CH:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+].[CH2:46]1C[O:49][CH2:48][CH2:47]1>C(OCC)(=O)C>[C:27]1([C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:8]2[CH:12]=[C:11]([CH2:46][CH2:47][CH2:48][OH:49])[N:10]=[CH:9]2)[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1C=NC(=C1)CCCC(=O)OCC)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
75 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
45 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
FILTRATION
Type
FILTRATION
Details
The resulting complex is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the THF is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
giving an oil which

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1C=NC(=C1)CCCO)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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